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Introduction

Squalane, the hydrogenated and stable form of squalene, is a biocompatible, non-polar lipid
excipient with growing interest in the development of oral drug delivery systems. Its high
stability, low toxicity, and ability to solubilize lipophilic drugs make it a promising candidate for
enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients
(APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS)
Class Il and IV. Squalane is particularly well-suited for use as the oil phase in Self-Emulsifying
Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-
solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle
agitation in an agueous medium, such as the gastrointestinal fluids. This in-situ solubilization of
the drug can bypass the dissolution step, which is often the rate-limiting factor for the
absorption of lipophilic drugs.

These application notes provide an overview of the use of squalane in oral formulations,
summarize key formulation data, and offer detailed protocols for the preparation and evaluation
of squalane-based oral drug delivery systems.

Physicochemical Properties of Squalane

Squalane's utility as an excipient is rooted in its physicochemical properties. As a saturated
hydrocarbon, it is resistant to oxidation, which contributes to the stability of formulations. Its
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lipophilic nature allows for the solubilization of a wide range of poorly water-soluble drugs.

Data Presentation: Squalane in Oral Formulations

The following tables summarize quantitative data from studies on squalane and squalene-

based oral formulations. This data is crucial for formulators in selecting appropriate excipient

concentrations and predicting the characteristics of their delivery systems.

Table 1: Solubility of Model Drugs in Squalane and Other Lipids

While specific solubility data for a wide range of drugs in squalane is not extensively published,

the following table provides solubility information for common BCS Class Il drugs in various

organic solvents and includes a protocol for determining solubility in squalane. This data is

essential for estimating the potential drug loading in a squalane-based SEDDS.

Other
Squalane Solubility Solvents/Excipient
Drug . Reference
(mg/mL) s Solubility
(mg/mL)
Data not available
_ Ethanol: ~60, DMSO:
Ibuprofen (Protocol provided [1]
~50, DMF: ~45
below)
Data not available
] ) Ethanol: 1, DMSO: 15,
Fenofibrate (Protocol provided [2]
DMF: 30
below)
Data not available
) L ) Ethanol: ~3, DMSO:
Cinnarizine (Protocol provided [3]
~2, DMF: ~14
below)
Data not available 1,2-propylene glycol:
Cyclosporine A (Protocol provided 430, Transcutol P: [4]

below)

340, Ethyl oleate: 125

Table 2: Formulation Composition and Physicochemical Characteristics of Squalene-Based Oil-

in-Water Emulsions Prepared by a SEDDS Technique
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This table presents data from a study that, while focused on vaccine delivery, provides valuable
insights into the formulation of squalene-based emulsions using a SEDDS approach. The
principles are directly applicable to oral drug delivery. The formulations consist of squalene as
the oil phase, a surfactant mix (Smix) of Span® 85 and Kolliphor® RH40, and an aqueous
phase.
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Polydispe
. Zeta .
Formulati Squalene . Aqueous Droplet . rsity
Smix (%) . Potential
on Code (%) Phase Size (nm) (mV) Index
m
(PDI)
Deionized
F1 4 4 358.57 -27.19 0.38
Water
Deionized
F2 8 8 412.33 -25.43 0.41
Water
Deionized
F3 12 12 450.17 -23.18 0.45
Water
0.5%
Medium
F4 4 4 i ] 489.21 -20.15 0.48
Viscosity
CMC
0.5%
Medium
F5 8 8 o 533.45 -18.76 0.52
Viscosity
CMC
0.5%
Medium
F6 12 12 i ] 589.11 -17.91 0.57
Viscosity
CMC
1.0%
Medium
F7 4 4 o 640.88 -16.44 0.61
Viscosity
CMC
1.0%
Medium
F8 8 8 ) ] 698.23 -15.32 0.65
Viscosity
CMC
F9 12 12 1.0% 750.49 -14.87 0.70
Medium
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Viscosity
CMC

0.5% Ultra-
High

F10 4 4 i ] 512.67 -19.55 0.50
Viscosity

CMC

0.5% Ultra-
High

F11 8 8 i ] 567.90 -18.11 0.55
Viscosity

CMC

0.5% Ultra-
High

F12 12 12 ) ] 622.14 -17.23 0.60
Viscosity

CMC

1.0% Ultra-
High

F13 4 4 i ] 710.32 -15.98 0.68
Viscosity

CMC

1.0% Ultra-
High

F14 8 8 ) ) 765.44 -14.21 0.72
Viscosity

CMC

1.0% Ultra-
High

F15 12 12 ) ] 811.60 -12.76 0.78
Viscosity

CMC

*Data adapted from a study on squalene-based emulsions.[5] The Smix ratio of Span® 85 to
Kolliphor® RH40 was 1:1.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and
evaluation of squalane-based oral formulations.
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Protocol for Determining Drug Solubility in Squalane

Objective: To determine the saturation solubility of a lipophilic drug in squalane, a critical
parameter for designing SEDDS with optimal drug loading.

Materials:

» Active Pharmaceutical Ingredient (API)

e Squalane

e Analytical balance

 Vials with screw caps

» Shaking incubator or magnetic stirrer with heating capabilities
e Centrifuge

o Syringe filters (e.g., 0.45 um PTFE)

o High-Performance Liquid Chromatography (HPLC) system

» Appropriate organic solvent for drug dissolution and HPLC mobile phase
Procedure (Shake-Flask Method):

e Add an excess amount of the API to a known volume or weight of squalane in a glass vial.
The excess drug should be visually apparent.

o Seal the vial tightly to prevent solvent evaporation.

o Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and
agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

 After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15
minutes) to separate the undissolved drug from the saturated solution.
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o Carefully withdraw an aliquot of the supernatant (the squalane saturated with the drug)
using a syringe.

« Filter the aliquot through a syringe filter to remove any remaining undissolved drug particles.

» Accurately dilute the filtered, saturated solution with a suitable organic solvent in which both
the drug and squalane are soluble.

e Analyze the concentration of the drug in the diluted sample using a validated HPLC method.

o Calculate the saturation solubility of the drug in squalane, expressed in mg/mL or g/100g .

Protocol for Preparation of Squalane-Based Self-
Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a stable and efficient squalane-based SEDDS for a model lipophilic
drug.

Materials:

o Lipophilic API (e.g., Cyclosporine A)

o Squalane (Oil phase)

e Surfactant (e.g., Kolliphor® EL, Tween® 80)

e Co-surfactant/Co-solvent (e.g., Transcutol® P, PEG 400)
e Glass vials

o Magnetic stirrer and stir bar

o Water bath

Procedure:

e Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and
co-surfactants to select the most suitable excipients (as per Protocol 4.1).
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e Construction of Pseudo-Ternary Phase Diagram:

o Prepare various mixtures of the selected olil, surfactant, and co-surfactant at different
ratios.

o For each mixture, titrate with water and observe the formation of emulsions.
o Plot the results on a ternary phase diagram to identify the self-emulsifying region.
o Preparation of the SEDDS Pre-concentrate:

o Based on the phase diagram, select an optimized ratio of squalane, surfactant, and co-
surfactant.

o Accurately weigh the required amounts of squalane, surfactant, and co-surfactant into a

glass vial.

o Place the vial on a magnetic stirrer and mix until a clear, isotropic solution is formed.
Gentle heating (e.g., 40°C in a water bath) may be applied to facilitate mixing.

o Accurately weigh the API and add it to the excipient mixture.

o Continue stirring until the APl is completely dissolved in the mixture, resulting in the final
SEDDS pre-concentrate.

Protocol for Characterization of Squalane-Based SEDDS

Objective: To evaluate the physicochemical properties of the prepared squalane-based
SEDDS upon emulsification.

Materials:
e Prepared squalane-based SEDDS pre-concentrate

» Deionized water or relevant buffer (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal
Fluid (SIF))

o Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
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e Transmission Electron Microscope (TEM) (optional)
Procedure:
o Self-Emulsification and Droplet Size Analysis:

o Add a small, known amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume
of deionized water (e.g., 100 mL) in a beaker with gentle stirring.

o Visually observe the formation of the emulsion.

o Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting
emulsion using a DLS instrument.

» Morphological Examination (Optional):
o Prepare a diluted sample of the emulsion.

o Place a drop of the diluted emulsion on a TEM grid, negatively stain if necessary, and
allow it to dry.

o Observe the morphology of the nanoemulsion droplets under the TEM.

Protocol for In Vitro Drug Release Study

Objective: To determine the release profile of the API from the squalane-based SEDDS in
simulated gastrointestinal fluids.

Materials:

Squalane-based SEDDS containing the API

USP Dissolution Apparatus Il (Paddle type)

Dialysis tubing with an appropriate molecular weight cut-off

Simulated Gastric Fluid (SGF, pH 1.2)

Simulated Intestinal Fluid (SIF, pH 6.8)
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HPLC system for drug quantification

Procedure:

Accurately weigh an amount of the SEDDS pre-concentrate equivalent to a specific dose of
the API.

Enclose the SEDDS in a dialysis bag and seal both ends.

Place the dialysis bag in the dissolution vessel containing a known volume (e.g., 900 mL) of
the dissolution medium (SGF or SIF), maintained at 37 + 0.5°C.

Rotate the paddle at a constant speed (e.g., 50 rpm).

At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), withdraw a
specific volume of the dissolution medium.

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution
medium to maintain a constant volume.

Filter the collected samples and analyze the drug concentration using a validated HPLC
method.

Calculate the cumulative percentage of drug released at each time point and plot the release
profile.

The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi,
Korsmeyer-Peppas) to understand the release mechanism.[6][7][8]

Protocol for Caco-2 Cell Permeability Assay

Objective: To evaluate the potential of the squalane-based SEDDS to enhance the intestinal

permeability of the API using an in vitro cell model.

Materials:

Caco-2 cells
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e Transwell® inserts (e.g., 12-well or 24-well plates)
e Cell culture medium and supplements
e Hank's Balanced Salt Solution (HBSS)
 Lucifer yellow or a similar marker for monolayer integrity testing
e Squalane-based SEDDS containing the API
e API solution in a suitable buffer (as a control)
e LC-MS/MS or HPLC for drug quantification
Procedure:
e Cell Culture and Monolayer Formation:
o Culture Caco-2 cells according to standard protocols.

o Seed the cells onto Transwell® inserts and culture for 21-25 days to allow for
differentiation and formation of a confluent monolayer.

e Monolayer Integrity Test:

o Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to
ensure their integrity.

o Perform a permeability assay with a low-permeability marker like Lucifer yellow to confirm
the tightness of the cell junctions.

e Permeability Study:
o Wash the Caco-2 monolayers with pre-warmed HBSS.

o Prepare the test solutions: dilute the squalane-based SEDDS and the control API solution
in HBSS to the desired concentration.
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[e]

To study apical to basolateral (A-B) transport (absorptive direction), add the test solution to
the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

o Incubate the plates at 37°C with gentle shaking.

o At predetermined time points, collect samples from the basolateral chamber and replace
with fresh HBSS.

o To study basolateral to apical (B-A) transport (efflux direction), add the test solution to the
basolateral chamber and fresh HBSS to the apical chamber, then sample from the apical
chamber.

o Sample Analysis and Calculation:

o Analyze the concentration of the API in the collected samples using a validated LC-MS/MS
or HPLC method.

o Calculate the apparent permeability coefficient (Papp) using the following equation: Papp
= (dQ/dt) / (A * CO) Where dQ/dt is the rate of drug permeation, A is the surface area of the
membrane, and CO is the initial drug concentration in the donor chamber.

o Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER significantly
greater than 1 suggests the involvement of active efflux transporters.

Protocol for Stability Testing of Squalane-Based SEDDS

Objective: To assess the physical and chemical stability of the squalane-based SEDDS under
different storage conditions.

Materials:
e Squalane-based SEDDS pre-concentrate

 Stability chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH,
40°C/75% RH)

o Appropriate containers (e.g., glass vials, capsules)

© 2025 BenchChem. All rights reserved. 12 /17 Tech Support


https://www.benchchem.com/product/b1681988?utm_src=pdf-body
https://www.benchchem.com/product/b1681988?utm_src=pdf-body
https://www.benchchem.com/product/b1681988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e DLS instrument
e HPLC system
Procedure:

» Store the SEDDS pre-concentrate in the selected containers under the specified stability
conditions.

o At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
e Physical Stability Assessment:

o Visually inspect the samples for any signs of phase separation, precipitation, or color
change.

o Emulsify the stored SEDDS in water and measure the droplet size and PDI to check for
any significant changes from the initial values.

e Chemical Stability Assessment:

o Analyze the drug content in the SEDDS pre-concentrate using a validated HPLC method
to determine if any degradation has occurred.

o Assess for the presence of any degradation products.

o The formulation is considered stable if the physical and chemical characteristics remain
within acceptable limits throughout the study period.[9]

Visualizations: Workflows and Logical Relationships
Experimental Workflow for Squalane-Based SEDDS
Development
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Workflow for developing squalane-based SEDDS.

Logical Relationship for Oral Absorption Enhancement
by Squalane SEDDS
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Mechanism of bioavailability enhancement.

Conclusion

Squalane is a highly stable and biocompatible excipient that holds significant promise for the
oral delivery of poorly water-soluble drugs. Its application as the oil phase in Self-Emulsifying
Drug Delivery Systems can lead to the formation of nanoemulsions in the gastrointestinal tract,
thereby enhancing drug solubilization and absorption. The protocols and data presented in
these application notes provide a framework for the rational design, development, and
evaluation of squalane-based oral formulations. Further research into the solubility of a wider
range of APIs in squalane and in vivo studies are warranted to fully explore its potential in oral
drug delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. cdn.caymanchem.com [cdn.caymanchem.com]
o 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
¢ 3. cdn.caymanchem.com [cdn.caymanchem.com]

¢ 4. Solid self-nanoemulsifying cyclosporin A pellets prepared by fluid-bed coating:
preparation, characterization and in vitro redispersibility - PMC [pmc.ncbi.nim.nih.gov]

. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]
. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

. impactfactor.org [impactfactor.org]

°
© [00] ~ » ol

. Oral bioavailability and stability study of a self-emulsifying drug delivery system (SEDDS)
of amphotericin B - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Squalane as an
Excipient in Oral Drug Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681988#squalane-as-an-excipient-in-oral-drug-
formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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